molecular formula C13H25N3O2 B568874 Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate CAS No. 867265-71-2

Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B568874
CAS No.: 867265-71-2
M. Wt: 255.362
InChI Key: HCNFKJFDUHUDTA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H25N3O2. It is commonly used in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl piperazine-1-carboxylate as a starting material, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate, commonly referred to as TBPPC, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, synthesizing findings from various studies and providing insights into its pharmacological properties.

  • Molecular Formula: C₁₃H₂₅N₃O₂
  • Molecular Weight: 255.36 g/mol
  • CAS Number: 867265-71-2

TBPPC is believed to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It has been studied for its dual-action potential as an antagonist at serotonin receptors (5-HT3 and 5-HT6) and has shown promise in modulating psychotropic effects.

Key Findings from Research Studies

  • Antagonistic Activity : TBPPC has demonstrated significant antagonistic activity at the 5-HT3 receptor, which is crucial for its potential use in treating anxiety and depression. A study indicated that TBPPC inhibited inward currents induced by serotonin, confirming its role as a competitive antagonist with an IC50 value of approximately 0.0676 µM .
  • CNS Penetration : The compound exhibits favorable pharmacokinetic properties, allowing for effective CNS penetration. This characteristic is vital for compounds targeting neurological disorders .
  • Selectivity and Safety Profile : SafetyScreen profiling revealed that TBPPC interacts minimally with other receptors outside its intended targets, suggesting a potentially favorable safety profile .

Biological Activity Summary Table

Biological Activity IC50 Value (µM) Target Receptor Study Reference
Serotonin Receptor Antagonism0.06765-HT3
CNS Penetration--
Minimal Interaction with Other Targets-Various

Case Study 1: Antipsychotic Potential

In a study exploring the antipsychotic potential of TBPPC analogs, it was found that modifications to the piperazine moiety enhanced binding affinity to serotonin receptors, leading to improved efficacy in animal models of psychosis. The study highlighted the importance of structural modifications in optimizing therapeutic outcomes .

Case Study 2: Cancer Cell Line Studies

Although primarily studied for CNS applications, TBPPC's derivatives have been evaluated against various cancer cell lines. One derivative exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value significantly lower than standard chemotherapeutics, indicating potential for further development as an anticancer agent .

Properties

IUPAC Name

tert-butyl 3-piperazin-1-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNFKJFDUHUDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867265-71-2
Record name tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate
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